
Tetrabenzo(a,c,g,s)heptaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tetrabenzo(a,c,g,s)heptaphene typically involves the cyclization of precursor compounds under specific reaction conditions. One common synthetic route includes the use of palladium-catalyzed cyclization reactions . The reaction conditions often involve high temperatures and the presence of specific catalysts to facilitate the formation of the polycyclic structure . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Tetrabenzo(a,c,g,s)heptaphene has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons . In industry, it is used in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of Tetrabenzo(a,c,g,s)heptaphene involves its interaction with specific molecular targets and pathways. Its polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Tetrabenzo(a,c,g,s)heptaphene can be compared with other polycyclic aromatic hydrocarbons such as benzo[a]pyrene and coronene . While these compounds share similar structural features, this compound is unique due to its specific arrangement of benzene rings and its distinct chemical properties . This uniqueness makes it a valuable compound for studying the behavior of polycyclic aromatic hydrocarbons and their applications in various fields .
Properties
CAS No. |
62662-49-1 |
|---|---|
Molecular Formula |
C46H26 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
undecacyclo[24.20.0.02,23.04,21.06,19.07,12.013,18.028,45.030,43.031,36.037,42]hexatetraconta-1(46),2,4,6(19),7,9,11,13,15,17,20,22,24,26,28,30(43),31,33,35,37,39,41,44-tricosaene |
InChI |
InChI=1S/C46H26/c1-5-13-37-33(9-1)35-11-3-7-15-39(35)45-25-31-21-41-27(19-29(31)23-43(37)45)17-18-28-20-30-24-44-38-14-6-2-10-34(38)36-12-4-8-16-40(36)46(44)26-32(30)22-42(28)41/h1-26H |
InChI Key |
DRXGDYLSMFVWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=C6C=CC7=CC8=CC9=C(C=C8C=C7C6=CC5=C4)C1=CC=CC=C1C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



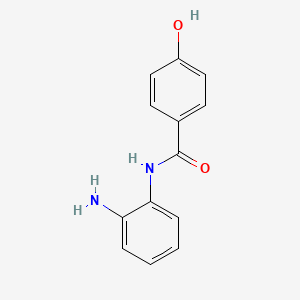
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
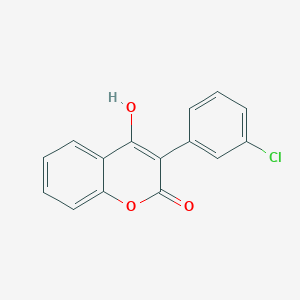
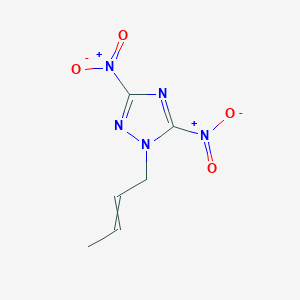




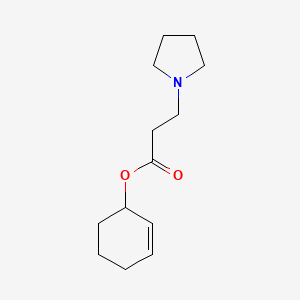
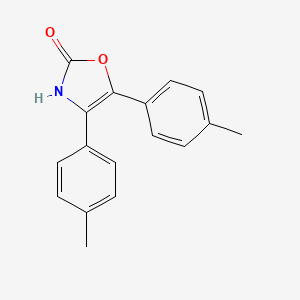

![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
